molecular formula C18H29NO7 B4975041 N-tert-butyl-4-(2,6-dimethoxyphenoxy)butan-1-amine;oxalic acid

N-tert-butyl-4-(2,6-dimethoxyphenoxy)butan-1-amine;oxalic acid

Cat. No.: B4975041
M. Wt: 371.4 g/mol
InChI Key: BWFZMFWYCWNZAJ-UHFFFAOYSA-N
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Description

N-tert-butyl-4-(2,6-dimethoxyphenoxy)butan-1-amine; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a tert-butyl group, a dimethoxyphenoxy moiety, and an amine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-(2,6-dimethoxyphenoxy)butan-1-amine typically involves a multi-step process One common method starts with the reaction of 2,6-dimethoxyphenol with an appropriate alkylating agent to introduce the butan-1-amine group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-(2,6-dimethoxyphenoxy)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides (e.g., methyl iodide)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can lead to fully saturated compounds.

Scientific Research Applications

N-tert-butyl-4-(2,6-dimethoxyphenoxy)butan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N-tert-butyl-4-(2,6-dimethoxyphenoxy)butan-1-amine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to reduced inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methoxyphenol: Known for its antioxidant properties and used in various industrial applications.

    2,6-Di-tert-butyl-4-methylphenol: Commonly used as an antioxidant in food and cosmetic products.

    2,4-Di-tert-butylphenol: Utilized in the production of antioxidants and UV absorbers.

Uniqueness

N-tert-butyl-4-(2,6-dimethoxyphenoxy)butan-1-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

N-tert-butyl-4-(2,6-dimethoxyphenoxy)butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO3.C2H2O4/c1-16(2,3)17-11-6-7-12-20-15-13(18-4)9-8-10-14(15)19-5;3-1(4)2(5)6/h8-10,17H,6-7,11-12H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFZMFWYCWNZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCCCOC1=C(C=CC=C1OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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